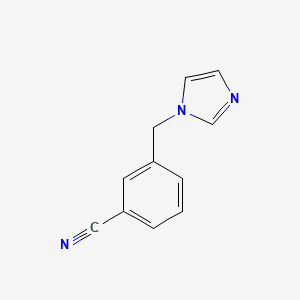

3-(1H-咪唑-1-基甲基)苯甲腈

描述

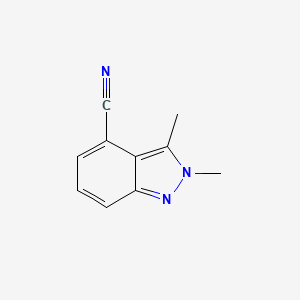

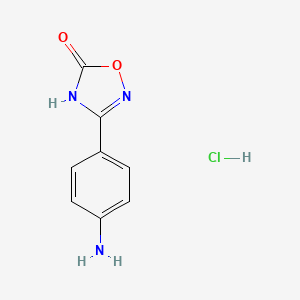

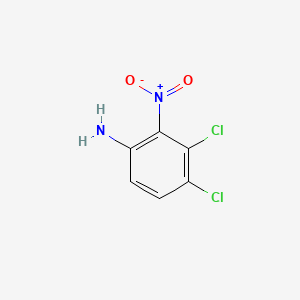

3-(1H-imidazol-1-ylmethyl)benzonitrile is a compound that features an imidazole ring, a common moiety in medicinal chemistry due to its resemblance to the histidine side chain in enzymes and receptors. The imidazole ring is attached to a benzonitrile group through a methylene bridge. This structure is of interest due to its potential biological activity and its role as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 3-(1H-imidazol-1-ylmethyl)benzonitrile often involves the alkylation of imidazole with a suitable benzyl halide or benzonitrile derivative. For instance, a series of benzonitriles with imidazole substituents have been synthesized as selective farnesyltransferase inhibitors, which are important in cancer research due to their role in the post-translational modification of proteins . Another study describes the preparation of imidazol-1-yl-substituted benzo[b]furan and benzo[b]thiophene carboxylic acids, which are potent inhibitors of thromboxane synthetase, an enzyme involved in blood clot formation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions Analysis

Compounds with the imidazole moiety can participate in various chemical reactions, including coordination with metal ions to form coordination polymers. For example, a cobalt(II) coordination polymer has been synthesized using a bis(imidazole-1-ylmethyl)benzene ligand, demonstrating the versatility of imidazole-containing compounds in forming complex structures with potential applications in material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds are influenced by the presence of the imidazole ring. The electronic properties of the imidazole ring, such as its ability to act as a ligand and bind to metals, can be exploited in the design of functional materials with specific properties, such as microporous solids . Additionally, the modification of the imidazole ring, as seen in the synthesis of IGF-1R inhibitors, can lead to improved selectivity and a better cytochrome P450 profile, which is important for reducing potential drug-drug interactions .

科学研究应用

配位聚合物和骨架

3-(1H-咪唑-1-基甲基)苯甲腈主要用于配位聚合物和骨架的合成和结构分析。这些材料由于其多孔结构和各种应用的潜力而具有独特的性质:

合成和结构表征:

- 使用源自类似于 3-(1H-咪唑-1-基甲基)苯甲腈的化合物的氰基官能团水解的不对称配体构建了三维 Co(II) 配位聚合物。分析了该聚合物的拓扑结构,显示出前所未有的 (3,3,4,5) 连接的 4 节点净结构 (Agarwal 和 Bharadwaj,2015)。

形成具有各种金属的配位聚合物:

- 使用不同的金属盐通过与类似于 3-(1H-咪唑-1-基甲基)苯甲腈的配体反应来合成一系列配位聚合物。这些聚合物经过结构表征并表现出不同的结构骨架。这项研究强调了氰基的作用,它在特定条件下水解为羧酸,导致形成羧酸盐和咪唑键合配位聚合物 (Aijaz、Sañudo 和 Bharadwaj,2011)。

配体的柔性和配位模式:

- 与 3-(1H-咪唑-1-基甲基)苯甲腈相关的柔性配体结构在与金属形成配合物时显示出不同的配位模式。配体的末端 N 原子的活性使其易于与金属原子配位。此特性在配位聚合物和骨架的形成和功能中至关重要 (You,2012)。

分子结构和磁性研究:

- 由 3-(1H-咪唑-1-基甲基)苯甲腈及其衍生物形成的配位聚合物的分子结构和磁性已被广泛研究。由于配体的多功能配位行为,这些材料在气体吸附、磁性和结构独特性方面显示出巨大的潜力 (Agarwal、Aijaz、Ahmad、Sañudo、Xu 和 Bharadwaj,2012)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary targets of 3-(1H-imidazol-1-ylmethyl)benzonitrile are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

It is known to interact with its targets, potentially altering their function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is generally recommended to store the compound at room temperature .

属性

IUPAC Name |

3-(imidazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14/h1-6,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCQQQUDIZILEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640763 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1H-imidazol-1-yl)methyl)benzonitrile | |

CAS RN |

143426-59-9 | |

| Record name | 3-[(1H-Imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)